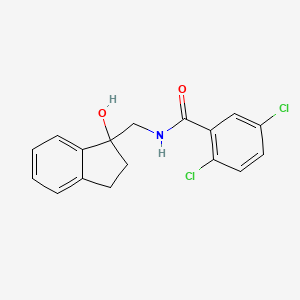

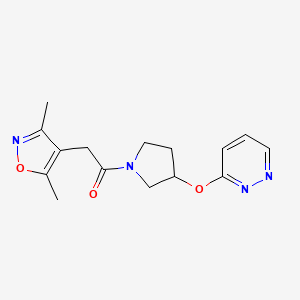

![molecular formula C19H13FN2O4S B2726796 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-63-3](/img/structure/B2726796.png)

2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound and similar compounds has been described in patents . The synthesis methods involve the use of selective inhibitors of the Dopamine D2 receptor . The synthesis can be achieved by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom.Aplicaciones Científicas De Investigación

Solid Support Synthesis

The synthesis of dibenz[b,f]oxazepin-11(10H)-ones through solid support methodologies demonstrates the compound's utility in creating libraries of heterocyclic compounds. This approach highlights the flexibility and high purity (>90%) of the final products, making it a valuable method in drug discovery and development processes (Ouyang, Tamayo, & Kiselyov, 1999).

Organocatalytic Asymmetric Synthesis

The organocatalyzed asymmetric Mannich reaction involving dibenzo[b,f][1,4]oxazepines affords various seven-member cyclic amines. This synthesis route is notable for its excellent yields, diastereo- and enantioselectivities, making it significant for the development of pharmaceuticals and asymmetric catalysts (Li, Lin, & Du, 2019).

COX-2 Inhibition

The structure-activity relationship studies of benzenesulfonamide derivatives have contributed to the identification of potent and selective COX-2 inhibitors. This research is pivotal for the development of new therapeutic agents for inflammation and pain management (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Antitumor Activity

Synthesis and evaluation of novel benzenesulfonamide derivatives have shown significant antitumor activity. This research underlines the importance of structural modifications in enhancing the selectivity and potency of anticancer agents (Sławiński & Brzozowski, 2006).

Synthesis of Novel Ring Systems

Research into the synthesis of novel thieno[4,3,2‐ef][1,4]benzoxazepine ring systems highlights the compound's role in creating new chemical entities with potential application in material science and pharmaceutical chemistry (Tomer, Shutske, & Friedrich, 1997).

Kynurenine 3-Hydroxylase Inhibition

The development of high-affinity inhibitors for kynurenine 3-hydroxylase based on benzenesulfonamide derivatives is crucial for exploring the therapeutic potential in treating neurological disorders (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Anticancer Agents Development

The synthesis and evaluation of aminothiazole-paeonol derivatives, including benzenesulfonamide compounds, have demonstrated high anticancer potential, marking an important step in the search for new anticancer drugs (Tsai et al., 2016).

Mecanismo De Acción

Target of action

The compound might be a selective inhibitor of the Dopamine D2 receptor . This receptor plays a significant role in the central nervous system and is associated with several disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .

Mode of action

As a potential Dopamine D2 receptor antagonist, the compound could bind to the receptor and block its activation by dopamine . This could result in changes in the signaling pathways associated with this receptor.

Biochemical pathways

The Dopamine D2 receptor is part of the G-protein coupled receptors (GPCRs) family . When the receptor is blocked, it could affect the downstream signaling pathways, including the cAMP pathway, which is involved in many cellular processes .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. As a potential Dopamine D2 receptor antagonist, it could have effects on mood, behavior, and motor control .

Propiedades

IUPAC Name |

2-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2O4S/c20-14-5-1-4-8-18(14)27(24,25)22-12-9-10-16-13(11-12)19(23)21-15-6-2-3-7-17(15)26-16/h1-11,22H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFKVTOTPHKPTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

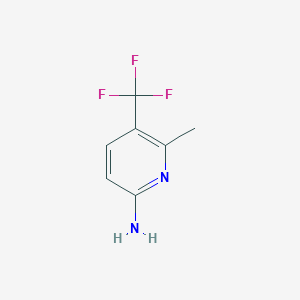

![4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2726727.png)

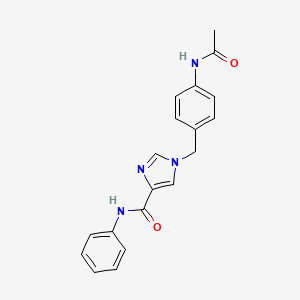

![N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2726730.png)

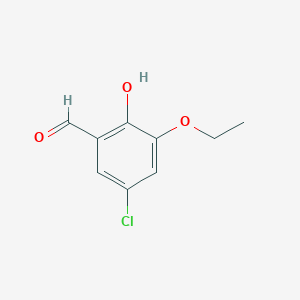

![3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoic acid](/img/structure/B2726732.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2726734.png)

![2-[4-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2726735.png)

![5-Tert-butyl-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B2726736.png)